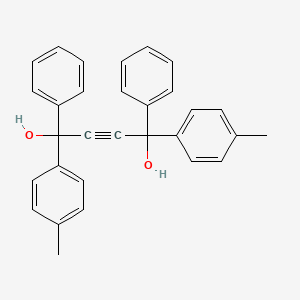
1,4-Bis(4-methylphenyl)-1,4-diphenylbut-2-yne-1,4-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Bis(4-methylphenyl)-1,4-diphenylbut-2-yne-1,4-diol is an organic compound with a complex structure that includes multiple aromatic rings and hydroxyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(4-methylphenyl)-1,4-diphenylbut-2-yne-1,4-diol typically involves multi-step organic reactions. One common method involves the coupling of 4-methylphenyl and phenyl groups through a series of reactions that include halogenation, Grignard reactions, and subsequent coupling reactions. The reaction conditions often require the use of catalysts such as palladium or copper, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
化学反应分析
Types of Reactions
1,4-Bis(4-methylphenyl)-1,4-diphenylbut-2-yne-1,4-diol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form corresponding alcohols or alkanes.
Substitution: Aromatic substitution reactions can occur, where hydrogen atoms on the aromatic rings are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or alkanes.
科学研究应用
1,4-Bis(4-methylphenyl)-1,4-diphenylbut-2-yne-1,4-diol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Industry: Used in the production of polymers and other advanced materials.
作用机制
The mechanism by which 1,4-Bis(4-methylphenyl)-1,4-diphenylbut-2-yne-1,4-diol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s aromatic rings and hydroxyl groups allow it to form hydrogen bonds and π-π interactions with these targets, influencing their activity and function.
相似化合物的比较
Similar Compounds
1,4-Bis(trimethylsilyl)benzene: Similar in structure but with trimethylsilyl groups instead of methylphenyl groups.
1,4-Bis(4-methylphenyl)isoquinoline: Contains isoquinoline rings instead of diphenylbut-2-yne structure.
Uniqueness
1,4-Bis(4-methylphenyl)-1,4-diphenylbut-2-yne-1,4-diol is unique due to its combination of multiple aromatic rings and hydroxyl groups, which provide distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
属性
CAS 编号 |
112091-93-7 |
|---|---|
分子式 |
C30H26O2 |
分子量 |
418.5 g/mol |
IUPAC 名称 |
1,4-bis(4-methylphenyl)-1,4-diphenylbut-2-yne-1,4-diol |
InChI |
InChI=1S/C30H26O2/c1-23-13-17-27(18-14-23)29(31,25-9-5-3-6-10-25)21-22-30(32,26-11-7-4-8-12-26)28-19-15-24(2)16-20-28/h3-20,31-32H,1-2H3 |
InChI 键 |
ZCAGYEIKPWSBRM-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C(C#CC(C2=CC=CC=C2)(C3=CC=C(C=C3)C)O)(C4=CC=CC=C4)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



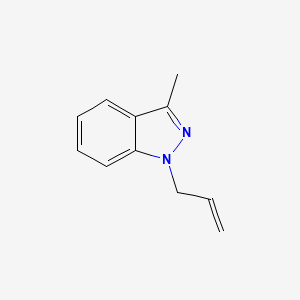
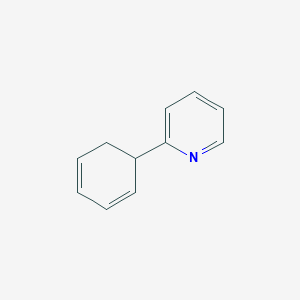
![3-Pyridinecarboxamide, N-[2-[(1-methylethyl)amino]-2-oxoethyl]-](/img/structure/B14313141.png)

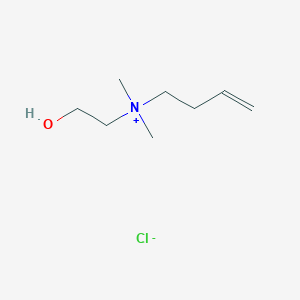

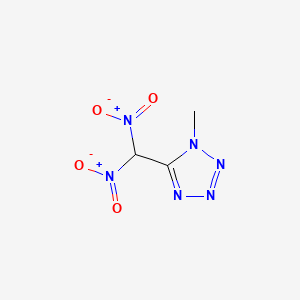

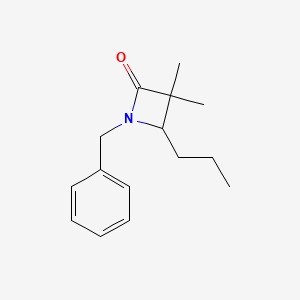


silane](/img/structure/B14313179.png)

